molecular formula C15H15NO3 B1418453 Methyl 3-amino-4-(benzyloxy)benzoate CAS No. 927802-57-1

Methyl 3-amino-4-(benzyloxy)benzoate

Cat. No. B1418453
M. Wt: 257.28 g/mol
InChI Key: CXRFEVOHNGTEOG-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(benzyloxy)benzoate” is a chemical compound with the CAS Number: 927802-57-1 . It has a molecular weight of 257.29 . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-4-(benzyloxy)benzoate” is 1S/C15H15NO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(benzyloxy)benzoate” is a solid compound . It has a molecular weight of 257.29 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 439.8±40.0 °C at 760 mmHg, and a flash point of 219.8±27.3 °C .

Scientific Research Applications

Insecticidal Properties

Methyl benzoate, a compound related to Methyl 3-amino-4-(benzyloxy)benzoate, has demonstrated insecticidal properties in laboratory studies against various agricultural and urban pests. Its analogs, including butyl benzoate, n-pentyl benzoate, vinyl benzoate, and methyl 3-methoxybenzoate, have shown higher toxicity than methyl benzoate itself. This property of methyl benzoate and its analogs points towards potential applications in pest control, offering an environmentally friendly alternative for mosquito control (Larson et al., 2021) (Mostafiz et al., 2022).

Potential Role in Drug Metabolism and Toxicity Assessment

Some studies have delved into the metabolism of compounds structurally similar to Methyl 3-amino-4-(benzyloxy)benzoate. For example, studies on the metabolism of isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines have led to insights into their conversion to other compounds and their excretion pathways. Such metabolic studies are crucial for understanding the detoxication mechanisms and potential toxicity of related compounds (Schweinsberg et al., 1979). Furthermore, the risk and toxicity assessment of related compounds, like Methyl Benzoate, in honey bees provide valuable information on their safety profile and potential environmental impact (Zhu et al., 2019).

Potential Therapeutic Applications

Certain analogs of Methyl 3-amino-4-(benzyloxy)benzoate have been explored for their therapeutic potential. For instance, compounds like BRL 26830, a β-adrenoceptor agonist structurally similar to Methyl 3-amino-4-(benzyloxy)benzoate, have shown anti-hyperglycemic properties in animal models, indicating potential applications in the treatment of diabetes (Sennitt et al., 1985) (Carroll et al., 1985).

Neural and Psychological Effects

Research on compounds related to Methyl 3-amino-4-(benzyloxy)benzoate has also covered their effects on neurological conditions and psychological symptoms. For instance, sodium benzoate, a competitive d-amino acid oxidase inhibitor, has demonstrated potential in treating symptoms of schizophrenia in animal models (Matsuura et al., 2015). Furthermore, studies on AMPA receptor antagonists related to Methyl 3-amino-4-(benzyloxy)benzoate have provided insights into their role in controlling seizures and their potential in treating epilepsy (Citraro et al., 2006).

Safety And Hazards

“Methyl 3-amino-4-(benzyloxy)benzoate” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled .

properties

IUPAC Name

methyl 3-amino-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRFEVOHNGTEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(benzyloxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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